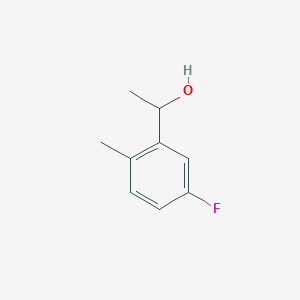

1-(5-Fluoro-2-methylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Fluoro-2-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its aromatic ring substituted with a fluorine atom and a methyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 1-(3-fluoro-6-methylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-fluoro-6-methylphenyl)ethanol may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(3-Fluoro-6-methylphenyl)ethanone.

Reduction: 1-(3-Fluoro-6-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-6-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom’s electronegativity can also affect the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)ethanol can be compared with other similar compounds, such as:

1-(3-Chloro-6-methylphenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

1-(3-Fluoro-4-methylphenyl)ethanol: The position of the methyl group affects the compound’s steric and electronic properties.

1-(3-Fluoro-6-methylphenyl)propanol: An extended carbon chain alters the compound’s physical and chemical characteristics.

Biological Activity

1-(5-Fluoro-2-methylphenyl)ethanol is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H11F and a molecular weight of approximately 154.18 g/mol. Its structure features a phenolic group with a fluorine atom at the para position relative to a methyl group on the aromatic ring. This substitution pattern is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11F |

| Molecular Weight | 154.18 g/mol |

| Structure | Phenolic with Fluorine |

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

- Nucleophilic Substitution : Utilizing fluorinated precursors in nucleophilic reactions.

- Reduction Reactions : Reducing corresponding ketones or aldehydes.

- Direct Fluorination : Employing fluorinating agents to introduce the fluoro group into the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

The compound has shown cytotoxic effects in cancer cell lines, particularly in breast and colon cancer models. In vitro assays revealed that it induces apoptosis through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases.

Neuroprotective Effects

Recent studies suggest potential neuroprotective properties of this compound. It has been observed to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating its role as an antioxidant.

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy against S. aureus.

- Method : Disk diffusion method was employed.

- Results : The compound displayed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

-

Cytotoxicity Assay :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Method : MTT assay was conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

- Results : IC50 values indicated potent cytotoxicity, with apoptosis confirmed via flow cytometry.

-

Neuroprotection Study :

- Objective : Investigate neuroprotective effects against oxidative stress.

- Method : Neuronal cells were treated with neurotoxins in the presence of varying concentrations of the compound.

- Results : Significant reduction in reactive oxygen species (ROS) levels was observed, affirming its protective role.

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLBNVJZYRSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.